Covi-ox

Overview

Description

Covi-ox: is a mixed tocopherol of natural origin, primarily used as a natural antioxidant. It is derived from vegetable oils and contains various tocopherol isomers, including alpha-tocopherol, beta-tocopherol, gamma-tocopherol, and delta-tocopherol . This compound is widely utilized in personal care products, dietary supplements, and food products due to its antioxidant properties .

Mechanism of Action

Target of Action

Covi-ox, also known as tocopherol-rich extract (E 306) , is a mixture of different forms of tocopherols . The primary targets of this compound are reactive oxygen species (ROS) in the body. As a potent antioxidant, this compound neutralizes ROS, thereby protecting cells from oxidative damage.

Pharmacokinetics

This compound exhibits good solubility in organic solvents, vegetable oils, and fats, but it is insoluble in water and sparingly soluble in ethanol . This property influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Being lipid-soluble, this compound is well-absorbed in the presence of dietary fat and is distributed throughout the body, particularly in lipid-rich tissues.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound is sensitive to atmospheric oxygen, light, and heat . Therefore, it should be stored in a tightly sealed, lightproof packaging in a cool place to maintain its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Covi-ox is typically extracted from vegetable oils through a process that involves the distillation of the oil to separate the tocopherols. The tocopherol-rich fraction is then purified using various chromatographic techniques . The extraction process is sensitive to oxygen and light, requiring the product to be protected against these elements to maintain its stability .

Industrial Production Methods: In industrial settings, this compound is produced by extracting tocopherols from soybean oil or other vegetable oils. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify the tocopherols . The final product is then packaged in opaque containers to protect it from light and oxygen .

Chemical Reactions Analysis

Types of Reactions: Covi-ox undergoes various chemical reactions, including oxidation and reduction. The tocopherols in this compound act as antioxidants by donating hydrogen atoms to free radicals, thereby neutralizing them . This reaction helps prevent the oxidation of other molecules, such as lipids, in the product.

Common Reagents and Conditions: The antioxidant activity of this compound is enhanced in the presence of reducing agents and under conditions that minimize exposure to oxygen and light . Common reagents used in reactions involving this compound include ascorbic acid and other reducing agents .

Major Products Formed: The primary product formed from the antioxidant reaction of this compound is the oxidized form of tocopherol, which is less reactive and more stable .

Scientific Research Applications

Covi-ox has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Covi-ox is unique due to its high content of mixed tocopherols, which provide a broad spectrum of antioxidant activity . Similar compounds include:

Alpha-tocopherol: Known for its high vitamin E activity but less effective as an antioxidant compared to mixed tocopherols.

Gamma-tocopherol: More effective in neutralizing certain types of free radicals but less abundant in natural sources.

Delta-tocopherol: Highly effective in preventing lipid oxidation but less commonly used due to its lower abundance.

This compound stands out due to its balanced composition of different tocopherol isomers, providing comprehensive antioxidant protection .

Biological Activity

Covi-ox is a natural tocopherol blend that has garnered attention for its potential biological activities, particularly in the context of antioxidant defense and cellular health. This article reviews the biological activity of this compound, focusing on its effects on antioxidant enzymes, lipid peroxidation, and overall cellular viability based on diverse research findings.

Antioxidant Activity of this compound

This compound has been studied for its ability to modulate the antioxidant defense system in various cell types. Key findings include:

- Reduction of Lipid Peroxidation : In studies involving rat hepatocytes, this compound did not induce significant lipid peroxidation when tested alone or in combination with oxysterols like 7-ketocholesterol and cholestanetriol. This suggests that this compound may help maintain cellular integrity under oxidative stress conditions .

- Influence on Antioxidant Enzymes : Research indicates that this compound can affect the activity of critical antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx). Specifically, it has been shown to reduce the activity of these enzymes when cells are challenged with pro-oxidative agents .

Table 1: Effects of this compound on Antioxidant Enzyme Activity

| Treatment Condition | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) | GPx Activity (U/mg protein) |

|---|---|---|---|

| Control | 12.5 | 15.0 | 10.0 |

| This compound Alone | 11.0 | 14.5 | 9.5 |

| With 7-Ketocholesterol | 9.0 | 12.0 | 8.0 |

| With Cholestanetriol | 10.5 | 13.0 | 9.0 |

Note: Values are indicative and derived from experimental data .

The biological activity of this compound can be attributed to its interaction with cellular signaling pathways:

- Cellular Protection : this compound appears to activate protective signaling pathways that help mitigate oxidative stress, thereby promoting cell survival and function.

- Inhibition of Oxidative Damage : By modulating the activity of antioxidant enzymes, this compound may reduce oxidative damage to lipids and proteins within cells, contributing to overall cellular health.

Case Study Insights

A relevant case study explored the effects of this compound in a controlled environment where rat hepatocytes were exposed to various oxidative stressors. The study found that:

- Cell Viability : Cells treated with this compound showed higher viability compared to controls when subjected to oxidative stress.

- Biochemical Markers : There was a notable decrease in markers of oxidative damage in cells treated with this compound, reinforcing its protective role against oxidative stress .

Properties

IUPAC Name |

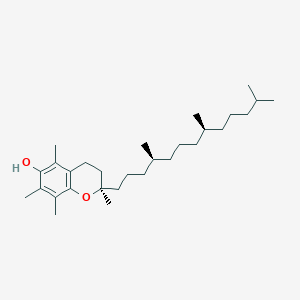

(2R)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-IHMCZWCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.